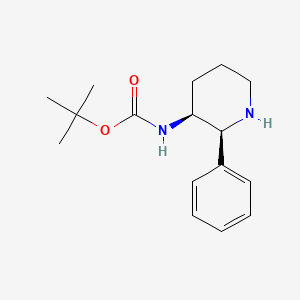
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its piperidine ring, which is substituted with a phenyl group and a t-butyloxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution or other suitable reactions.
Protection with t-Butyloxycarbonyl Group: The Boc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of the Boc group, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines or modified piperidine derivatives.
科学的研究の応用
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products
作用機序
The mechanism of action of (2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The phenyl group and piperidine ring contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-Butanediol: A chiral compound used in asymmetric synthesis and as a precursor for various chemicals.
(2R,3R)-2,3-Butanediol: Another stereoisomer of 2,3-butanediol with similar applications.
(2S,3S)-3-formyl-2-(4-methylphenylsulfonyl)aminomethylpentanoic acid: A compound with similar stereochemistry and functional groups.
Uniqueness
(2S,3S)-2-phenyl-3-t-butyloxycarbonylaminopiperidine is unique due to its specific combination of a piperidine ring, phenyl group, and Boc protecting group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-2-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-10-7-11-17-14(13)12-8-5-4-6-9-12/h4-6,8-9,13-14,17H,7,10-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
InChIキー |
XJVZJNCXBRDMQH-KBPBESRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN[C@H]1C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
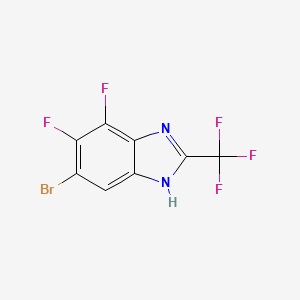
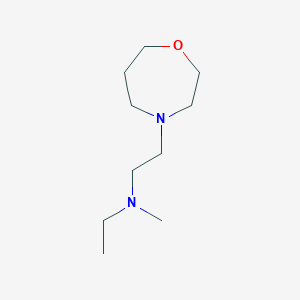
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)

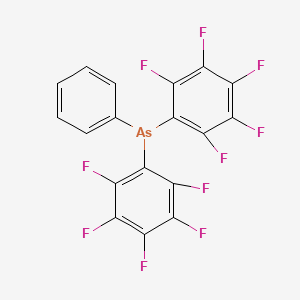
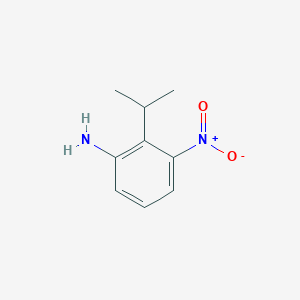
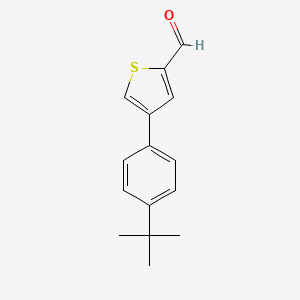



![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
